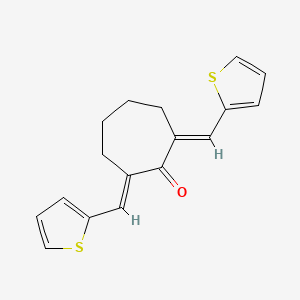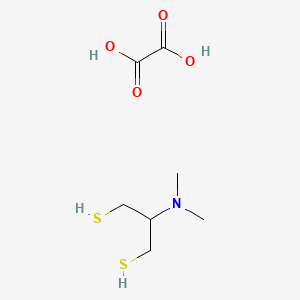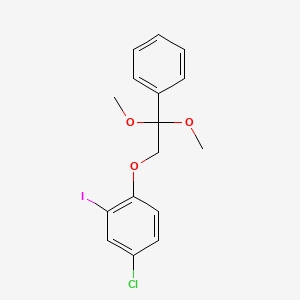
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a 2,2-dimethoxy-2-phenylethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The 2,2-dimethoxy-2-phenylethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Scientific Research Applications
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can be compared with other halogenated aromatic compounds, such as:
4-Chloro-2-iodophenol: Similar structure but lacks the 2,2-dimethoxy-2-phenylethoxy group.
4-Bromo-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
2-Iodo-4-methoxyphenol: Similar structure but with a methoxy group instead of the 2,2-dimethoxy-2-phenylethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
923595-06-6 |
|---|---|
Molecular Formula |
C16H16ClIO3 |
Molecular Weight |
418.65 g/mol |
IUPAC Name |
4-chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene |
InChI |
InChI=1S/C16H16ClIO3/c1-19-16(20-2,12-6-4-3-5-7-12)11-21-15-9-8-13(17)10-14(15)18/h3-10H,11H2,1-2H3 |
InChI Key |
BMIRQDGNAPWREX-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=C(C=C(C=C1)Cl)I)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


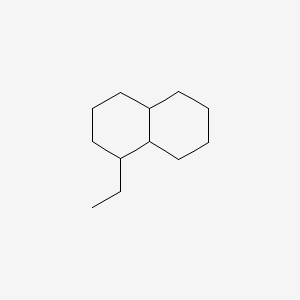
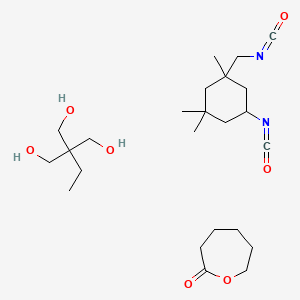
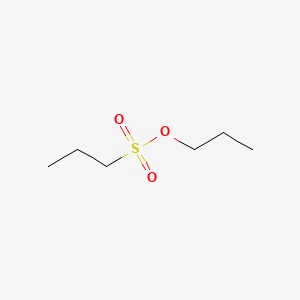
![2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole](/img/structure/B14167890.png)
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
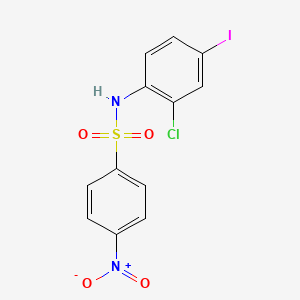
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)

![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)
